molecular formula C24H20BrN5OS B15103141 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B15103141
M. Wt: 506.4 g/mol
InChI Key: DAHSFDZVDNAJDS-ONUIUJJFSA-N
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Description

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced through substitution reactions using appropriate brominated and phenylated precursors.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol group is added to the triazole ring.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized through the reaction of an acyl hydrazide with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide, ammonia, and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar biological activities and can be studied for its potential use as a therapeutic agent.

Medicine

In medicine, the compound can be explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, and its unique substituents may confer specific biological activities.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is not fully understood, but it is likely to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and phenyl groups may enhance binding affinity to these targets, while the sulfanyl and acetohydrazide moieties may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with known antimicrobial and antifungal activities.

    4-Phenyl-1,2,4-triazole: A triazole derivative with a phenyl group, similar to the compound .

    4-(4-Bromophenyl)-1,2,4-triazole: A triazole derivative with a bromophenyl group, similar to the compound .

Uniqueness

The uniqueness of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide lies in its combination of functional groups. The presence of both bromophenyl and phenyl groups, along with the sulfanyl and acetohydrazide moieties, provides a unique chemical structure that may confer specific biological and chemical properties not found in simpler triazole derivatives.

Properties

Molecular Formula

C24H20BrN5OS

Molecular Weight

506.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H20BrN5OS/c1-17(18-8-4-2-5-9-18)26-27-22(31)16-32-24-29-28-23(19-10-6-3-7-11-19)30(24)21-14-12-20(25)13-15-21/h2-15H,16H2,1H3,(H,27,31)/b26-17-

InChI Key

DAHSFDZVDNAJDS-ONUIUJJFSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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